molecular formula C13H9F3O3 B11852458 2-(Trifluoromethoxy)naphthalene-3-acetic acid

2-(Trifluoromethoxy)naphthalene-3-acetic acid

Cat. No.: B11852458
M. Wt: 270.20 g/mol
InChI Key: CWEQPDMFKIKACQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a naphthalene precursor using reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonic acid . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of the trifluoromethoxy group.

Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethoxy)naphthalene-3-acetic acid may involve large-scale trifluoromethoxylation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The compound may inhibit enzymes such as lipoxygenase, thereby preventing the formation of inflammatory mediators.

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which confer distinct chemical properties and reactivity. Its enhanced lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI Key

CWEQPDMFKIKACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F

Origin of Product

United States

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